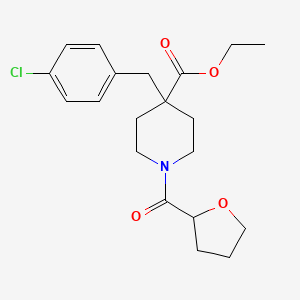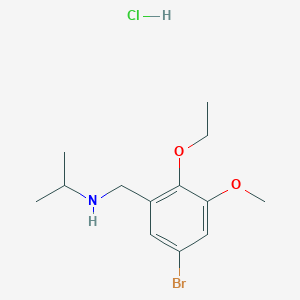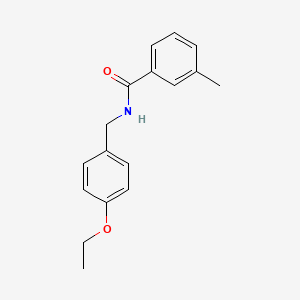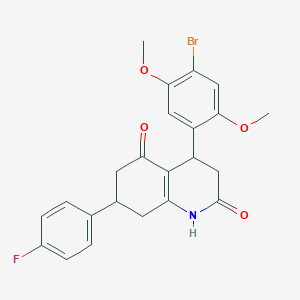![molecular formula C24H27N3O2 B4552135 {1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4552135.png)
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Descripción general
Descripción
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction with CB1 Cannabinoid Receptor
This compound has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Through a study involving conformational analysis and pharmacophore models, it was found that the compound's N1 aromatic ring plays a significant role in its steric binding interaction with the receptor (Shim et al., 2002).
Synthesis for Anticancer Evaluation
A related compound, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and evaluated as an anticancer agent. The synthesis involved reactions with various nucleophiles, and some of the newly synthesized compounds exhibited promising anticancer properties (Gouhar & Raafat, 2015).
Inverse Agonist at the Human Cannabinoid CB1 Receptor
Research has shown that related compounds act as inverse agonists at the human cannabinoid CB1 receptor. This finding was demonstrated through the study of effects on guanosine-5'-O-(3-[35S]thio)triphosphate binding in cell membranes (Landsman et al., 1997).
Antimicrobial and Anticancer Properties
Compounds structurally similar to the specified chemical have been studied for their antimicrobial and anticancer activities. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines showed potential as effective agents against microbial resistance and cancer cells (Katariya et al., 2021).
Thermal and Photooxidative Stabilisation in Polyolefin Films
Studies have also been conducted on the thermal and photochemical aging of naphthyl ester derivatives, including their potential as stabilizers in polypropylene. This research is significant for understanding the compound's role in materials science, especially in terms of stability and durability under different conditions (Allen et al., 1994).
Catalytic Promiscuity of Naphthyl-Pyrazole Metal Complexes
The catalytic properties of naphthyl/pyridine-pyrazole-derived metal complexes have been explored for biochemical reactions and antimicrobial applications. These complexes exhibit significant activity in methanol, indicating their potential use in various industrial and pharmaceutical processes (Jana et al., 2019).
Propiedades
IUPAC Name |
[1-(2-methyl-5-propylpyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-8-19-15-22(26(2)25-19)24(29)27-14-7-11-18(16-27)23(28)21-13-6-10-17-9-4-5-12-20(17)21/h4-6,9-10,12-13,15,18H,3,7-8,11,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNORBGOEUUXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-(2-thienyl)acetamide](/img/structure/B4552065.png)
![[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B4552071.png)




![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552097.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4552105.png)
![N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552113.png)
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4552125.png)

![3-allyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4552142.png)

![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552148.png)
